![molecular formula C28H26N6 B2627426 7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 890614-71-8](/img/structure/B2627426.png)

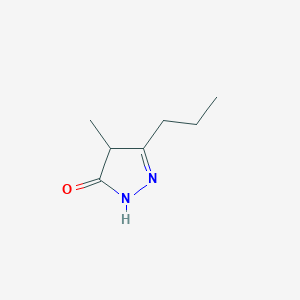

7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

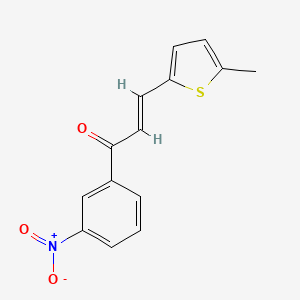

The compound “7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of such compounds typically involves a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. The molecule also contains a piperazine ring, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique

Targeting Human Adenosine Receptors

A study by Squarcialupi et al. (2017) explored derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, substituted with aryl(alkyl)amino and 4-substituted-piperazin-1-yl moieties. These compounds were synthesized to target human adenosine A1 and A2A receptor subtypes. The research aimed to understand how these modifications affect affinity and selectivity profiles towards these receptors, which are crucial for developing therapeutics for various neurological and cardiovascular diseases. The study provided insights into the structure-activity relationships, enhancing our understanding of adenosine receptor ligands (Squarcialupi et al., 2017).

Imaging of IRAK4 Enzyme in Neuroinflammation

Wang et al. (2018) synthesized a novel compound for potential use in positron emission tomography (PET) imaging to study the IRAK4 enzyme in neuroinflammation contexts. The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide aimed at providing a tool for in vivo imaging, crucial for understanding neuroinflammatory pathways involved in various neurological disorders (Wang et al., 2018).

Antibacterial Activities

Research by Atta et al. (2011) into novel 2,5-diphenylpyrazolo[1,5-c]pyrimidine derivatives demonstrated the potential for these compounds to act as antibacterial agents. By synthesizing and testing various derivatives against common bacterial strains, this work contributes to the ongoing search for new antimicrobial compounds in a world increasingly affected by antibiotic resistance (Atta et al., 2011).

Anticancer Potential

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines. This study underscores the importance of structural modifications in pyrazolopyrimidine derivatives for enhancing their anticancer activity, offering pathways for the development of new anticancer therapies (Mallesha et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPZNSGHWOQOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)

![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)

![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)

![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)

![Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2627361.png)

![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2627365.png)